![molecular formula C12H20O4 B1247339 (-)-12-Hydroxy-9,10-dihydrojasmonic acid](/img/structure/B1247339.png)
(-)-12-Hydroxy-9,10-dihydrojasmonic acid
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Overview
Description
(-)-12-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid and an oxo monocarboxylic acid.
Scientific Research Applications
Plant Growth Regulation : (-)-12-Hydroxy-9,10-dihydrojasmonic acid is a metabolite of dihydrojasmonic acid (DJA), which plays a role in plant growth regulation. In barley shoots, DJA is converted into (-)-9,10-dihydro-11ξ-hydroxyjasmonic acid and its O(11)-β-d-glucopyranoside, indicating its significance in plant metabolism (Meyer et al., 1989). Additionally, amino acid conjugates of DJA, such as N-[12-hydroxy-9,10-dihydrojasmonoyl]isoleucine, have been identified in barley, suggesting a complex role in plant growth (Meyer et al., 1991).
Biochemical Significance in Plants : The compound is involved in various biochemical pathways in plants. For instance, it is a constituent of various organs of many plant species and accumulates in different concentrations compared to jasmonic acid (JA), indicating its distinct role in plant physiology (Miersch et al., 2007). It's also implicated in wound-induced metabolic conversion in plants, affecting the expression pattern of genes related to JA biosynthesis and signaling (Glauser et al., 2008).
Molecular Characterization : The gene AtST2a in Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This discovery suggests a potential pathway for the regulation of jasmonic acid in plants (Gidda et al., 2003).
Applications in Aphid Deterrence : Hydroxylated derivatives of jasmonates, produced through microbial transformations, have shown aphid deterrent activity. This application demonstrates the potential of (-)-12-Hydroxy-9,10-dihydrojasmonic acid derivatives in agricultural pest control (Gliszczyńska et al., 2015).
properties
Product Name |
(-)-12-Hydroxy-9,10-dihydrojasmonic acid |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(5-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
SXFKEAKOXUOQGN-NXEZZACHSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)CCCCCO |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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